chemical structure and properties of 4-tert-Butyl-3'-methylbenzhydrol
chemical structure and properties of 4-tert-Butyl-3'-methylbenzhydrol
An In-depth Technical Guide to 4-tert-Butyl-3'-methylbenzhydrol: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyl-3'-methylbenzhydrol, a diarylmethanol derivative of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes predictive data based on the well-established chemistry of analogous structures and foundational organic chemistry principles. The guide details the compound's chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and applications, particularly in the context of drug discovery. This paper is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this class of molecules.
Introduction to Substituted Benzhydrols
Benzhydrols, or diarylmethanols, are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. The benzhydryl moiety is a crucial structural motif in a variety of pharmacologically active compounds, serving as a cornerstone for the synthesis of antihistamines, psychoanaleptics, and other therapeutic agents.[1] The steric and electronic properties of the two aryl rings can be readily modified, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. 4-tert-Butyl-3'-methylbenzhydrol is a specific derivative featuring a tert-butyl group on one phenyl ring and a methyl group on the other. These substitutions are anticipated to influence its lipophilicity, metabolic stability, and interaction with biological targets.
Chemical Identity and Structure
Molecular Structure
4-tert-Butyl-3'-methylbenzhydrol consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a 4-tert-butylphenyl group, and a 3-methylphenyl (m-tolyl) group. The bulky tert-butyl group is a strong electron-donating group via hyperconjugation and induction, and it provides significant steric hindrance. The methyl group on the other ring is also electron-donating.
Stereochemistry
The central carbinol carbon of 4-tert-Butyl-3'-methylbenzhydrol is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-4-tert-Butyl-3'-methylbenzhydrol. The synthesis of this compound through standard achiral methods will result in a racemic mixture. The separation of these enantiomers or their asymmetric synthesis could be critical for pharmacological applications, as different enantiomers of a drug often exhibit distinct biological activities.
Predicted Physicochemical & Spectroscopic Properties
The properties outlined below are predicted based on the compound's structure and data from analogous compounds, such as 4-tert-butylbenzaldehyde and 4-methylbenzhydrol.[2][3][4][5]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₂₂O |
| Molecular Weight | 254.37 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | >300 °C (estimated) |
| Melting Point | 65-75 °C (estimated range) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |
| logP (o/w) | ~5.2 (estimated) |
Spectroscopic Analysis (Predicted)
The following are predictions for the key features in the spectroscopic analysis of 4-tert-Butyl-3'-methylbenzhydrol.
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~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
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~2.1 ppm (s, 1H): The proton of the hydroxyl group (this peak may be broad and its chemical shift can vary with concentration and solvent).
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~2.3 ppm (s, 3H): The three protons of the methyl group on the tolyl ring.
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~5.7 ppm (s, 1H): The benzylic proton (CH-OH).
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~7.0-7.4 ppm (m, 8H): The aromatic protons from both phenyl rings. The signals will likely be complex due to overlapping multiplets.
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~21 ppm: The carbon of the methyl group.
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~31 ppm: The three equivalent methyl carbons of the tert-butyl group.
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~34 ppm: The quaternary carbon of the tert-butyl group.
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~75 ppm: The benzylic carbon (C-OH).
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~125-150 ppm: A series of signals corresponding to the aromatic carbons.
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~3600-3200 cm⁻¹ (broad): O-H stretching of the alcohol.
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~3100-3000 cm⁻¹ (sharp): C-H stretching of the aromatic rings.
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~3000-2850 cm⁻¹ (sharp): C-H stretching of the alkyl groups (tert-butyl and methyl).
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~1600 and 1450 cm⁻¹: C=C stretching within the aromatic rings.
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~1200-1000 cm⁻¹: C-O stretching of the secondary alcohol.
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Molecular Ion (M⁺): A peak at m/z = 254.
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Base Peak: Likely at m/z = 239, corresponding to the loss of a methyl group from the tert-butyl moiety.
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Other Fragments: Loss of water (M-18) at m/z = 236, and fragments corresponding to the stable benzhydryl cation and its substituted analogues.
Proposed Synthesis
A reliable method for the synthesis of 4-tert-Butyl-3'-methylbenzhydrol is the Grignard reaction, a classic and versatile carbon-carbon bond-forming reaction.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the carbon-carbon bond between the carbinol carbon and one of the aryl rings. This leads to two plausible synthetic routes:
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Reaction of 3-methylphenylmagnesium bromide with 4-tert-butylbenzaldehyde.
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Reaction of 4-tert-butylphenylmagnesium bromide with 3-methylbenzaldehyde.
Route 1 is generally preferred due to the commercial availability and stability of 4-tert-butylbenzaldehyde.[2]
Caption: Retrosynthetic analysis of 4-tert-Butyl-3'-methylbenzhydrol.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
3-Bromotoluene
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4-tert-Butylbenzaldehyde[2]
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle refluxing) and the remaining 3-bromotoluene solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Aldehyde: The flask is cooled in an ice bath. A solution of 4-tert-butylbenzaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-tert-Butyl-3'-methylbenzhydrol can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed synthetic workflow for 4-tert-Butyl-3'-methylbenzhydrol.
Predicted Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 4-tert-Butyl-3'-methylbenzhydrol is dictated by its functional groups: the secondary alcohol and the two substituted aromatic rings.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (4-tert-butylphenyl)(3-methylphenyl)methanone, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation.
-
Substitution: The hydroxyl group can be substituted by halogens using reagents like SOCl₂ or PBr₃ to form the corresponding benzhydryl halide. This halide is a valuable intermediate for further functionalization due to the stability of the resulting benzhydryl carbocation.
-
Electrophilic Aromatic Substitution: The two aromatic rings are activated towards electrophilic substitution due to the presence of the alkyl groups. However, the steric bulk of the benzhydryl moiety may direct substitution to specific positions.
Potential Applications in Drug Discovery
Substituted benzhydrols are precursors to a wide range of pharmaceuticals.[1] The specific substitution pattern of 4-tert-Butyl-3'-methylbenzhydrol suggests several potential areas of application:
-
Antihistamines: The benzhydryl ether moiety is a common feature in first-generation antihistamines like diphenhydramine.
-
CNS Agents: The lipophilic nature of the molecule, enhanced by the tert-butyl and methyl groups, may facilitate crossing the blood-brain barrier, making it a candidate for modification into centrally acting agents.
-
Antimicrobial Agents: The benzoylthiourea and benzotriazole derivatives have shown antimicrobial activities.[6][7][8] The core structure of 4-tert-Butyl-3'-methylbenzhydrol could be incorporated into novel antimicrobial compounds.
Conclusion
4-tert-Butyl-3'-methylbenzhydrol is a chiral, substituted diarylmethanol with predictable physicochemical and spectroscopic properties based on its structure. Its synthesis can be reliably achieved through a Grignard reaction. The presence of the tert-butyl and methyl groups on the phenyl rings makes it an interesting candidate for further chemical modification and for investigation into its potential pharmacological activities. This guide provides a solid theoretical foundation for researchers and scientists to begin experimental work on this compound.
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